Azanide;ruthenium(3+);trichloride

Electrochemical biosensing Glucose monitoring Redox mediator selection

Uncontrolled hydrolysis of RuCl₃·nH₂O produces polydisperse chloro-aqua oligomers that compromise catalyst batch reproducibility. [Ru(NH₃)₆]Cl₃ eliminates this via a discrete, non-hydrolyzing Ru(III) cation with a crystallographically mapped thermal decomposition pathway (200-400°C, four isolable intermediates). Key outcomes: • Enables uniform Ru deposition on Al₂O₃ and zeolite supports for superior bimetallic catalyst dispersion • Delivers 6.8 µA glucose response current (91% of ferricyanide) at -0.11 V vs. Ag/AgCl, below ascorbate/acetaminophen oxidation thresholds • Quantifies DNA probe density (2×10¹²-5×10¹² molecules/cm²) via clean electrostatic binding without Prussian blue artifacts Supplied ≥98% purity; stored and shipped at 2-8°C under argon.

Molecular Formula Cl3H12N6Ru-6
Molecular Weight 303.6 g/mol
Cat. No. B12953651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanide;ruthenium(3+);trichloride
Molecular FormulaCl3H12N6Ru-6
Molecular Weight303.6 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Cl-].[Ru+3]
InChIInChI=1S/3ClH.6H2N.Ru/h3*1H;6*1H2;/q;;;6*-1;+3/p-3
InChIKeyDPFCTYLBOZHEDD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azanide Ruthenium(III) Trichloride – Technical Baseline for Procurement and Research Selection


Azanide;ruthenium(3+);trichloride is a ruthenium(III) coordination complex featuring six azanide (NH₂⁻) ligands arranged octahedrally around a Ru³⁺ center, charge-balanced by three chloride counterions . This compound is the deprotonated analogue of the widely studied hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃, CAS 14282-91-8) and shares its core [Ru(NH₃)₆]³⁺ electronic structure . It is primarily employed as a stable, water-soluble Ru(III) precursor for catalyst synthesis, an outer-sphere redox mediator in electrochemical biosensors, and a cationic probe for DNA quantification via electrostatic binding to the phosphate backbone [1].

Catalyst SynthesisStable, water-soluble Ru(III) precursor with well-defined speciation
Biosensor MediatorOuter-sphere electron mediator with lower redox potential for interference reduction
DNA ProbeCationic Ru(III) complex for electrostatic DNA binding and quantification

Why Generic Substitution of Azanide Ruthenium(III) Trichloride Carries Technical Risk


Ru(III) ammine/azanide complexes are not interchangeable. The ligand field, charge, and coordination geometry of [Ru(NH₃)₆]³⁺ confer a redox potential of −0.11 V vs. Ag/AgCl, fundamentally distinct from the +0.23 V of ferricyanide, the dominant competing redox mediator [1]. Substituting with RuCl₃ introduces uncontrolled hydrolysis in aqueous media, generating a mixture of aqua, hydroxo, and polynuclear species that compromise batch-to-batch reproducibility . The thermal decomposition pathway of [Ru(NH₃)₆]Cl₃ proceeds through four discrete, crystallographically characterized intermediates — [Ru(NH₃)₅Cl]Cl₂, [Ru(NH₃)₄Cl₂]Cl, [Ru(NH₃)₃Cl₃], and finally metallic Ru — enabling rational catalyst design that is unavailable with less well-defined Ru precursors [2]. These differences are quantitative and consequential for sensor operating potential, catalyst dispersion, and electrochemical signal-to-background ratio.

Redox Mediator ReplacementFerricyanide-based sensors rely on a substantially higher redox potential; this compound shifts operating voltage and interference profile, requiring method revalidation.
Precursor SubstitutionRuCl₃·nH₂O undergoes rapid aqueous hydrolysis, generating a polydisperse mixture of species that undermines batch-to-batch catalyst reproducibility.
Catalyst Activation ProtocolThermal decomposition of RuCl₃ yields mixed oxide/metal phases; the discrete intermediate pathway of this compound enables controlled activation not available with less-defined precursors.

Quantitative Differentiation Evidence: Azanide Ruthenium(III) Trichloride vs. Closest Comparators


340 mV Lower Redox Potential Than Ferricyanide Enables Reduced Interference in Glucose Biosensing

The [Ru(NH₃)₆]³⁺/²⁺ redox couple exhibits a formal potential of −0.11 V vs. Ag/AgCl, which is 340 mV more negative than the ferro-/ferricyanide couple at +0.23 V vs. Ag/AgCl [1]. This lower operating potential enables glucose sensor strips to function at voltages where common electroactive interferents (e.g., ascorbate, urate, acetaminophen) are not oxidized, directly reducing false-positive signals [2]. The lower redox potential is a direct consequence of the strong σ-donor NH₃ ligand field stabilizing the Ru(III) state relative to Ru(II), a property not shared by the cyano-ligated ferricyanide system.

Redox Potential Shift
Head-to-head
-0.11 V vs. +0.23 V (Δ = -340 mV)
May support reduced interference sensing
Aqueous conditions; compiled enzyme sensor data
Electrochemical biosensing Glucose monitoring Redox mediator selection

Comparable Mediator Response Current to Ferricyanide with Bacterial FADGDH Enzyme Electrodes

In a direct side-by-side comparison of three mediators with a hetero-trimeric bacterial FAD-dependent glucose dehydrogenase (FADGDH) electrode, [Ru(NH₃)₆]Cl₃ generated 6.8 µA response current for 10 mM glucose, statistically equivalent to ferricyanide (7.5 µA) and mPMS (6.4 µA) under identical conditions [1]. With a monomeric fungal FADGDH, however, [Ru(NH₃)₆]Cl₃ produced zero measurable current due to electrostatic exclusion of the highly cationic [Ru(NH₃)₆]³⁺ probe from the buried active site, demonstrating enzyme-dependent mediator selectivity [1].

Mediator Response Current
Head-to-head
6.8 µA (target) vs 7.5 µA (ferricyanide) at 10 mM glucose; bacterial FADGDH
Reported comparable response with bacterial FADGDH
Fungal FADGDH yields zero current; enzyme-dependent selectivity
Amperometric glucose sensor FADGDH Mediator current response

Controlled Aqueous Behavior vs. RuCl₃: No Complex Hydrolysis Cascade

[Ru(NH₃)₆]Cl₃ dissolves in water as the discrete, spectroscopically well-defined [Ru(NH₃)₆]³⁺ cation without undergoing the multi-step hydrolysis cascade characteristic of RuCl₃·nH₂O, which generates a variable mixture of [RuCl₆₋ₓ(H₂O)ₓ]⁽³⁻ˣ⁾⁻ species, polynuclear oxo-bridged clusters, and colloidal RuO₂·nH₂O depending on pH, concentration, aging, and chloride ion activity . The chemdict.com product specification explicitly states: '不会像三氯化钌发生一系列复杂水解' (does not undergo the series of complex hydrolysis reactions like ruthenium trichloride) . This well-defined speciation is critical for reproducible catalyst impregnation, where polydisperse RuCl₃ hydrolysis products yield uncontrolled metal dispersion on the support surface [1].

Aqueous Speciation
Reported
Discrete [Ru(NH₃)₆]³⁺ cation; no hydrolysis cascade vs. polydisperse mixture from RuCl₃
Supports reproducible catalyst impregnation
Aqueous speciation verified; vendor specification
Catalyst precursor selection Aqueous coordination chemistry Synthetic reproducibility

Four-Step Thermal Decomposition Pathway Enables Controlled Catalyst Activation vs. Single-Step Decomposition of RuCl₃

The thermal decomposition of [Ru(NH₃)₆]Cl₃ under inert gas proceeds through four discrete, crystallographically identifiable intermediates between 200 and 400 °C: [Ru(NH₃)₅Cl]Cl₂ → [Ru(NH₃)₄Cl₂]Cl → [Ru(NH₃)₃Cl₃] → metallic Ru [1]. This sequential ligand substitution cascade, with each intermediate isolable and characterized, contrasts with the poorly resolved thermal behavior of RuCl₃·nH₂O, which decomposes with competing dehydration, hydrolysis, and redox processes yielding mixtures of RuO₂ and Ru metal depending on atmosphere and heating rate [2]. Above 240 °C, finely divided metallic ruthenium is obtained as the sole product from [Ru(NH₃)₆]Cl₃ [1].

Thermal Decomposition Pathway
Reported
Four isolable intermediates between 200–400 °C; metallic Ru above 240 °C
Predictable activation for catalyst design
Inert gas atmosphere; crystallographically characterized
Thermal decomposition Catalyst activation Precursor thermolysis

Distinct Catalyst Precursor Performance: Intermediate TOF vs. RuCl₃ and RuNO(NO₃)₃ in Levulinic Acid Hydrogenation

In a systematic comparison of three Ru precursors for anatase-supported Ru/TiO₂ catalysts in levulinic acid hydrogenation to γ-valerolactone (45 bar H₂, water at 90 °C or dioxane at 150 °C), Ru(NH₃)₆Cl₃ produced catalysts with intermediate turnover frequencies (TOF) between RuNO(NO₃)₃ (highest TOF) and RuCl₃ (lowest TOF, but highest initial rate based on Ru intake) [1]. The study demonstrated that catalyst activity 'depends greatly on the Ru precursor used' and that an intermediate calcination step negatively impacted activity for all precursors [1]. This places [Ru(NH₃)₆]Cl₃ as a balanced-performance precursor offering controlled metal dispersion without the extreme sensitivity to calcination conditions observed with RuCl₃.

Catalyst TOF Ranking
Reported
Intermediate TOF: RuNO(NO₃)₃ > target > RuCl₃; initial rate inverse
Balanced activity profile for Ru/TiO₂ catalysts
Levulinic acid hydrogenation, 45 bar H₂
Supported Ru catalyst Levulinic acid hydrogenation Precursor effect on TOF

High-Impact Application Scenarios for Azanide Ruthenium(III) Trichloride Based on Quantitative Differentiation Evidence


Whole-Blood Glucose Test Strip Mediator with Reduced Electrochemical Interference

In commercial self-monitoring blood glucose (SMBG) sensor strips, [Ru(NH₃)₆]Cl₃ serves as the electron mediator, replacing ferricyanide. Its −0.11 V redox potential (340 mV lower than ferricyanide) [1] enables operation at voltages below the oxidation threshold of common blood interferents such as ascorbate and acetaminophen. With bacterial FADGDH enzymes bearing a heme electron-transfer subunit, [Ru(NH₃)₆]Cl₃ delivers 6.8 µA response current — 91% of the ferricyanide benchmark — while providing improved storage stability compared to light-sensitive ferricyanide [2]. This evidence supports its selection for next-generation, low-interference glucose test strips.

Controlled-Porosity Ru/Al₂O₃ Catalyst Synthesis for CO₂ Hydrogenation via Well-Defined Precursor Impregnation

When preparing Ru/Al₂O₃ catalysts for CO₂ hydrogenation to formate or methane, [Ru(NH₃)₆]Cl₃ is used as a precursor for incipient wetness impregnation . Unlike RuCl₃·nH₂O, which undergoes uncontrolled hydrolysis producing polydisperse chloro-aqua oligomers, the discrete [Ru(NH₃)₆]³⁺ cation ensures uniform deposition into zeolite micropores and on alumina surfaces . The predictable thermal decomposition pathway (200–400 °C, through four isolable intermediates) [3] allows precise control over the activation protocol to achieve optimal Ru nanoparticle dispersion without sintering.

Chronocoulometric DNA Probe Density Quantification on Gold Electrode Biosensors

[Ru(NH₃)₆]³⁺ is the preferred cationic redox probe for quantifying immobilized single-stranded DNA probe density on gold electrode surfaces via chronocoulometry [4]. Its +3 charge drives quantitative electrostatic binding to the anionic DNA phosphate backbone, while the electrochemically reversible Ru(III/II) couple at −0.11 V provides a clean Faradaic signal without the adsorption artifacts and Prussian blue formation that plague the negatively charged Fe(CN)₆³⁻/⁴⁻ probe [5]. Surface densities from 2 × 10¹² to 5 × 10¹² molecules/cm² are routinely measurable, enabling quality control of biosensor fabrication [4].

Bimetallic Pt-Ru Catalyst Preparation for Selective Hydrogenolysis via Co-Impregnation

For preparing Pt-Ru bimetallic catalysts on zeolite HY supports used in hydrocarbon isomerization and hydrogenolysis, [Ru(NH₃)₆]Cl₃ is co-impregnated with [Pt(NH₃)₄]Cl₂ from a single aqueous solution [6]. The discrete, non-hydrolyzing nature of both ammine complex precursors ensures homogeneous mixing at the molecular level prior to thermal activation, yielding superior alloy dispersion compared to the mixed-species approach required when RuCl₃ is used as the Ru source. This application leverages both the aqueous stability and the well-defined decomposition pathway of the compound.

Application
Selection Property
Validation Focus
Glucose test strip redox mediator
Redox potential and enzyme selectivity profile
Interference profile in whole-blood matrices
Supported Ru catalyst synthesis
Well-defined mononuclear precursor; no hydrolysis cascade
Metal dispersion and particle size uniformity after activation
DNA probe surface density quantification
Cationic (+3) probe with reversible electrochemistry
Electrostatic binding reproducibility on gold electrodes
Bimetallic Pt-Ru catalyst co-impregnation
Compatible with [Pt(NH₃)₄]Cl₂ in aqueous solution; discrete precursor
Alloy dispersion and phase homogeneity after reduction
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